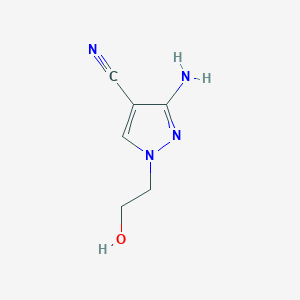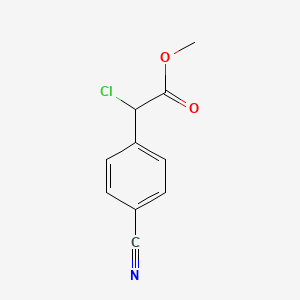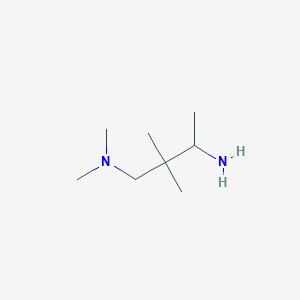
5-Bromo-2-(difluoromethyl)pyridine
Descripción general
Descripción
“5-Bromo-2-(difluoromethyl)pyridine” is a chemical compound with the empirical formula C6H4BrF2N . It is also known as 3-Bromo-6-(difluoromethyl)pyridine . This compound is used in laboratory chemicals .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES string FC(F)c1ccc(Br)cn1 . The InChI key for this compound is QXLZRIGSWWQOLG-UHFFFAOYSA-N .
Chemical Reactions Analysis
“this compound” can undergo various chemical reactions. For instance, it can undergo regioselective C-4 deprotonation with LDA and trapping with carbon dioxide leads to the corresponding C-4 acid .
Physical And Chemical Properties Analysis
“this compound” is a solid with a melting point of 35-40°C . It has a molecular weight of 208.00 . The density of this compound is 1.64 .
Aplicaciones Científicas De Investigación
Spectroscopic and Optical Studies
5-Bromo-2-(difluoromethyl)pyridine has been characterized spectroscopically in various studies. For example, Vural and Kara (2017) utilized Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies for its characterization. Density Functional Theory (DFT) was applied to understand its geometric structure, vibrational frequencies, and chemical shift values (Vural & Kara, 2017).
Synthesis of Novel Derivatives
This compound is used in the synthesis of novel pyridine derivatives. Ahmad et al. (2017) described a palladium-catalyzed Suzuki cross-coupling reaction to synthesize a series of these derivatives, highlighting its role in the creation of new compounds with potential applications in various fields, including materials science and pharmacology (Ahmad et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds related to this compound has been a subject of research. Riedmiller et al. (1999) explored the synthesis and molecular structures of various pyridines, including analogs of this compound, enhancing our understanding of their chemical behavior and potential applications (Riedmiller, Jockisch, & Schmidbaur, 1999).
Antitumor Activity
Zhou et al. (2015) investigated the antitumor activity of certain derivatives of this compound. They synthesized isomers and studied their structure and impact on cancer-related biological pathways, offering insights into the potential therapeutic uses of these compounds (Zhou et al., 2015).
Photoreactions and Tautomerization
Vetokhina et al. (2012) explored photoreactions in pyridine derivatives, demonstrating how derivatives of this compound can exhibit unique photophysical properties. This research contributes to our understanding of the optical behavior of these compounds and their potential applications in photonic devices (Vetokhina et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
5-bromo-2-(difluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2N/c7-4-1-2-5(6(8)9)10-3-4/h1-3,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLZRIGSWWQOLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696938 | |
| Record name | 5-Bromo-2-(difluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
845827-13-6 | |
| Record name | 5-Bromo-2-(difluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-(difluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3-Bromophenyl)methyl]piperidin-2-one](/img/structure/B1524516.png)
![8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-amine hydrochloride](/img/structure/B1524519.png)

![1-[3-(dimethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride](/img/structure/B1524524.png)

![1-{[(Tert-butoxy)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1524528.png)

![Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride](/img/structure/B1524530.png)





